molecular formula C13H7N3OS2 B2622213 N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 865546-26-5

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2622213
CAS RN: 865546-26-5
M. Wt: 285.34
InChI Key: XGMIFUHXBHIWCS-UHFFFAOYSA-N
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Description

Thiophene-based compounds, like the one you mentioned, are a significant class of heterocyclic compounds. They have a five-membered ring made up of one sulfur atom . These compounds have been shown to possess a wide range of properties and applications, including in medicinal chemistry, material science, and industrial chemistry .


Synthesis Analysis

The synthesis of thiophene derivatives often involves various condensation reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of thiophene-based compounds is typically characterized by techniques such as FT-IR, 1H, and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds .


Chemical Reactions Analysis

Thiophene-based compounds can undergo a variety of chemical reactions. For example, the active hydrogen on C-2 of these compounds can participate in various condensation and substitution reactions .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The physical and chemical properties of specific thiophene derivatives would depend on their particular structure.

Mechanism of Action

The mechanism of action of thiophene-based compounds can vary widely depending on their specific structure and the context in which they are used. For example, some thiophene-based drugs are known to act as voltage-gated sodium channel blockers .

Future Directions

Thiophene-based compounds continue to attract interest due to their diverse properties and potential applications. Future research may focus on designing and synthesizing new thiophene derivatives with improved properties for various applications .

properties

IUPAC Name

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7N3OS2/c14-6-9-3-4-18-13(9)16-12(17)8-1-2-10-11(5-8)19-7-15-10/h1-5,7H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGMIFUHXBHIWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)NC3=C(C=CS3)C#N)SC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanothiophen-2-yl)-1,3-benzothiazole-6-carboxamide

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